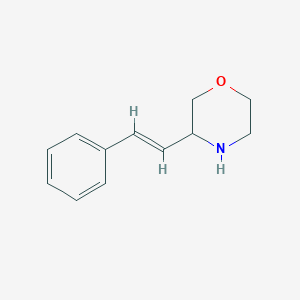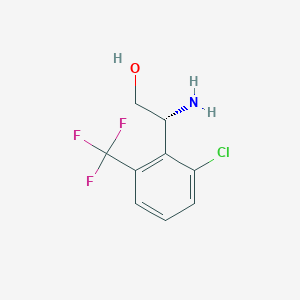
(R)-2-Amino-2-(2-chloro-6-(trifluoromethyl)phenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-amino-2-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-ol is a chiral compound with significant importance in various scientific fields. The presence of the trifluoromethyl group and the chiral center at the second carbon atom makes it a unique molecule with distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-ol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric reduction of the corresponding ketone using a chiral reducing agent. Another approach is the enantioselective addition of a nucleophile to a chiral imine precursor.
Industrial Production Methods
Industrial production of this compound often employs large-scale asymmetric synthesis techniques. The use of chiral auxiliaries and catalysts is crucial to achieve high enantiomeric purity. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-2-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions include oximes, nitriles, secondary amines, and substituted phenyl derivatives.
Scientific Research Applications
(2R)-2-amino-2-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-2-amino-2-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-2-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-ol: The enantiomer of the compound with different stereochemistry.
2-amino-2-[2-chloro-6-(trifluoromethyl)phenyl]ethanol: A similar compound lacking the chiral center.
2-amino-2-[2-chloro-6-(trifluoromethyl)phenyl]ethanamine: A derivative with an amine group instead of an alcohol.
Uniqueness
The presence of the trifluoromethyl group and the specific stereochemistry of (2R)-2-amino-2-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-ol make it unique. The trifluoromethyl group imparts increased metabolic stability and lipophilicity, while the chiral center allows for enantioselective interactions with biological targets.
Properties
Molecular Formula |
C9H9ClF3NO |
|---|---|
Molecular Weight |
239.62 g/mol |
IUPAC Name |
(2R)-2-amino-2-[2-chloro-6-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H9ClF3NO/c10-6-3-1-2-5(9(11,12)13)8(6)7(14)4-15/h1-3,7,15H,4,14H2/t7-/m0/s1 |
InChI Key |
WOIQGEFPHYMZMY-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)[C@H](CO)N)C(F)(F)F |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(CO)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


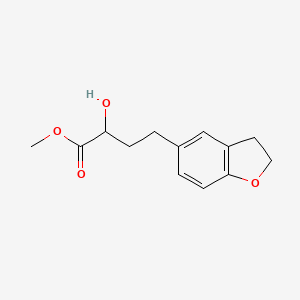
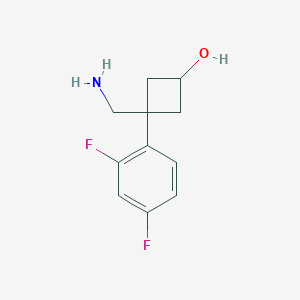
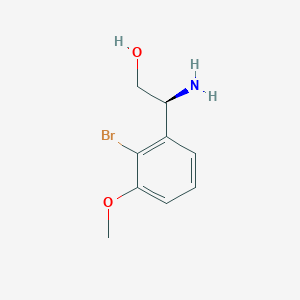
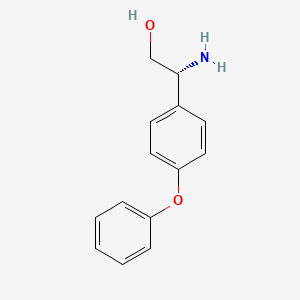
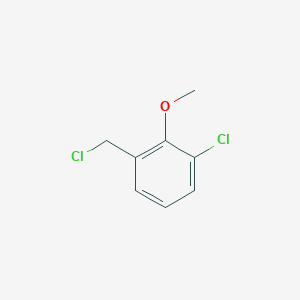
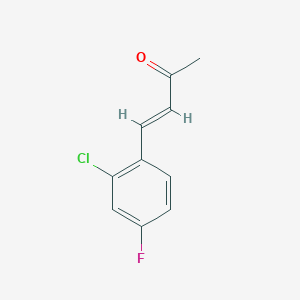
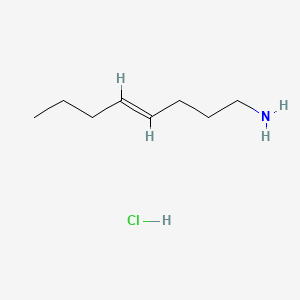
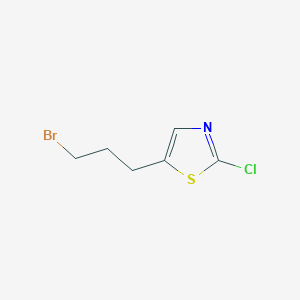
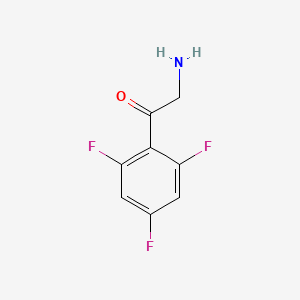
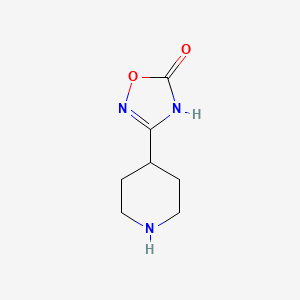
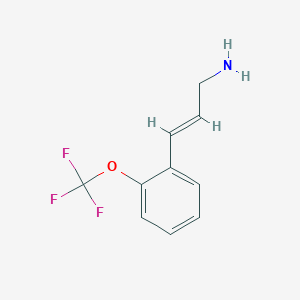
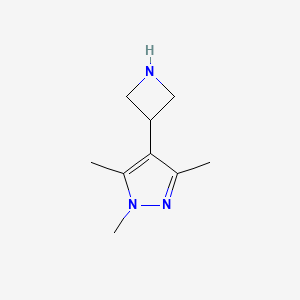
![1-[4-(3-{2-[2-(3-Aminopropoxy)ethoxy]ethoxy}propyl)piperazin-1-yl]-7,10,13-trioxa-3-azahexadecan-16-amine](/img/structure/B13596660.png)
